LOXO-101 HCl salt
Description
Evolving Landscape of Precision Oncology and Targeted Therapies
Precision oncology represents a paradigm shift in cancer treatment, tailoring therapy to the specific molecular characteristics of an individual's tumor. ajmc.com This approach relies on identifying actionable biomarkers, such as gene fusions and mutations, that drive the cancer's growth. roche.com Unlike traditional chemotherapy that affects all rapidly dividing cells, targeted therapies are designed to interfere with specific molecules involved in carcinogenesis, often resulting in higher efficacy and fewer side effects. mskcc.orgtrkeducation.com The development of targeted therapies has been a story of successive breakthroughs against various oncogene-driven cancers. trkeducation.com This evolution has paved the way for "tumor-agnostic" therapies, which are approved based on a specific genetic marker rather than the cancer's location in the body. trkeducation.comwjgnet.com
Significance of Tropomyosin Receptor Kinases (TRKs) in Oncogenesis
Tropomyosin receptor kinases (TRKs) are a family of proteins crucial for the development and function of the nervous system. patsnap.comcansa.org.za The TRK family consists of three proteins: TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. nih.govresearchgate.net These proteins are receptor tyrosine kinases, meaning they span the cell membrane and, when activated by specific ligands called neurotrophins, trigger signaling cascades inside the cell. targetedonc.commdpi.com These pathways, including the RAS/MAPK, PI3K/AKT, and PLC-gamma pathways, are vital for neuronal cell proliferation, differentiation, and survival. cancer.govonclive.commdpi.com
Role of NTRK Gene Fusions as Oncogenic Drivers
While essential for normal neural function, the NTRK genes can become potent oncogenic drivers when they are involved in chromosomal rearrangements. nih.govonclive.com These rearrangements, known as gene fusions, occur when a portion of an NTRK gene, specifically the part containing the kinase domain, breaks off and joins with an unrelated gene. nih.govvitrakvi.com This fusion results in the production of a chimeric TRK fusion protein that is "always on," meaning it is constitutively active, independent of its normal neurotrophin ligands. nih.gov
Dysregulated TRK Signaling in Malignancy
Beyond gene fusions, dysregulated TRK signaling can contribute to cancer through other mechanisms, such as overexpression of the TRK proteins. nih.govasco.org In some cancers, like neuroblastoma, overexpression of TRKA can be associated with a better prognosis, while TRKB and TRKC expression may be linked to more aggressive disease. mdpi.com Dysregulated TRK signaling, particularly through TRKB, has been implicated in promoting tumor angiogenesis and resistance to anticancer drugs. mdpi.com In certain contexts, such as CYLD defective tumors, there is an upregulation of TRK signaling, with overexpression of TRKB and TRKC. nih.gov This aberrant signaling can lead to increased cell proliferation and survival, contributing to tumor development. europeanreview.org
Conceptualization of LOXO-101 HCl Salt as a Pan-TRK Inhibitor
The discovery of NTRK fusions as oncogenic drivers across a diverse range of tumors created a clear therapeutic target. researchgate.nettargetedonc.com The development of LOXO-101 (larotrectinib) was a direct response to this opportunity. portico.org The compound was designed as a potent and highly selective inhibitor of all three TRK proteins (TRKA, TRKB, and TRKC), making it a "pan-TRK" inhibitor. ascopubs.orgbccancer.bc.ca The goal was to create a molecule that could effectively block the ATP binding site of the TRK kinase domain, thereby shutting down the aberrant downstream signaling caused by TRK fusion proteins. portico.orgnih.gov
Preclinical studies demonstrated that LOXO-101 had potent activity against cell lines harboring NTRK gene fusions, with IC50 values in the low nanomolar range, and was highly selective, with over 1000-fold greater selectivity for TRK kinases compared to other kinases. ascopubs.orgportico.org This high selectivity was a key design feature, intended to minimize off-target effects. vitrakvi.com
Academic Research Trajectory and Translational Impact of this compound Studies
The clinical development of LOXO-101 was notable for its innovative "basket trial" design. ascopubs.orggisttrials.org These trials enrolled patients with any type of solid tumor, as long as it harbored an NTRK gene fusion. fda.govgisttrials.org This approach was based on the hypothesis that the underlying genetic driver, the NTRK fusion, was more important than the tumor's tissue of origin. trkeducation.com
The success of these trials led to the accelerated approval of larotrectinib (B560067), marking a significant milestone in precision medicine. mskcc.orgnih.gov It became one of the first cancer therapies to receive a tumor-agnostic indication from the FDA. nih.gov The research and clinical data for LOXO-101 have had a profound translational impact, solidifying the importance of routine molecular testing for NTRK gene fusions in patients with advanced cancers. roche.comcancernursingtoday.com The development of LOXO-101 has not only provided a new treatment option for patients with TRK fusion cancers but has also served as a successful model for the development of other targeted therapies. mskcc.orgtrkeducation.com
Research Findings on LOXO-101 (Larotrectinib)
| Study Population | Key Findings | Reference |
| Adult and pediatric patients with TRK fusion-positive cancers (pooled analysis) | Overall response rate of 75%. researchgate.net | researchgate.net |
| Adult and pediatric patients with TRK fusion-positive cancers (integrated analysis) | Objective response rate of 79%. wjgnet.com | wjgnet.com |
| Adult patients with non-primary CNS TRK fusion cancer (expanded cohort) | Overall response rate of 57%; median duration of response of 43.3 months. ascopubs.org | ascopubs.org |
| Patients with advanced lung cancer with NTRK gene fusions | Overall response rate of 74%; median duration of response of 33.9 months. cancernursingtoday.com | cancernursingtoday.com |
| Patients with TRK fusion-positive primary CNS tumors | Overall response rate of 30%; 12-month progression-free survival rate of 56%. cancernetwork.com | cancernetwork.com |
| Patients with tumors with NTRK overexpression (not fusions) | Larotrectinib did not demonstrate a significant signal of efficacy. oup.comnih.gov | oup.comnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H22F2N6O2 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide |
InChI |
InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31) |
InChI Key |
NYNZQNWKBKUAII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Loxo 101 Hcl Salt
Mechanism of Kinase Inhibition
ATP-Competitive Binding to TRK-A, TRK-B, and TRK-C Kinase Domains
LOXO-101 functions as an ATP-competitive inhibitor, directly targeting the ATP-binding site within the kinase domains of all three TRK proteins: TRKA, TRKB, and TRKC. portico.orgtargetedonc.comchemicalbook.com By occupying this site, LOXO-101 effectively blocks the binding of ATP, a crucial step for kinase activation and subsequent autophosphorylation. targetedonc.com This inhibition occurs at low nanomolar concentrations, demonstrating the high potency of the compound against the entire TRK family. portico.orgnih.gov The inhibition of TRK autophosphorylation disrupts the downstream signaling cascades that are constitutively activated in cancers harboring TRK gene fusions. drugbank.comtargetedonc.com
Structural Basis of TRK Kinase Domain Interaction with LOXO-101 HCl Salt
The interaction between LOXO-101 and the TRK kinase domain is a type I inhibition, meaning it binds to the active conformation of the kinase. nih.gov X-ray crystallography and molecular modeling have provided insights into this interaction. nih.govaacrjournals.org These studies reveal that specific residues within the ATP-binding pocket of the TRK kinases are essential for the binding of LOXO-101. The high affinity and specificity are attributed to the complementary shape and chemical properties between the drug and the binding site. However, acquired resistance can emerge through mutations in the kinase domain, such as those in the solvent front or the xDFG motif, which can sterically hinder the binding of LOXO-101. aacrjournals.orgaacrjournals.org
Selectivity Profile Against Non-TRK Kinases and Other Molecular Targets
A key characteristic of LOXO-101 is its remarkable selectivity for TRK kinases over other molecular targets. Kinase profiling studies against large panels of kinases have shown that LOXO-101 is highly selective, with significantly lower potency against other kinases. aacrjournals.orgmdpi.com For instance, when tested against over 200 non-TRK kinases, LOXO-101 showed more than 100-fold greater selectivity for TRK proteins, with TNK2 being one of the few exceptions with notable, albeit much lower, inhibition. nih.govnih.gov This high degree of selectivity minimizes off-target effects, which is a significant advantage. The compound has demonstrated over 1,000-fold selectivity against a wide array of non-kinase targets as well. aacrjournals.org
| Kinase Target | IC50 (nmol/L) | Selectivity over other kinases |
| TRKA | 0.9 - 6.5 aacrjournals.orgtandfonline.com | >100-fold nih.govaacrjournals.org |
| TRKB | 8.1 tandfonline.com | >100-fold nih.govaacrjournals.org |
| TRKC | 2.8 - 10.6 aacrjournals.orgtandfonline.com | >100-fold nih.govaacrjournals.org |
| TNK2 | 576 nih.gov | Lower |
Modulation of Intracellular Signaling Pathways
Constitutively active TRK fusion proteins drive tumor growth by activating several downstream signaling pathways. acs.orgcancerbiomed.org LOXO-101's inhibition of TRK phosphorylation leads to the downregulation of these critical pathways.
Downregulation of MAPK/ERK Pathway Activation
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. mdpi.comwikipedia.org In cancers driven by TRK fusions, this pathway is often constitutively active. acs.org Treatment with LOXO-101 leads to a reduction in the phosphorylation of ERK (pERK), a key downstream effector of the MAPK pathway. medchemexpress.com This indicates that LOXO-101 effectively dampens the pro-proliferative signals transmitted through this cascade. The activation of the MAPK pathway is a known mechanism of resistance to some targeted therapies, and its inhibition is crucial for the therapeutic effect of LOXO-101 in TRK fusion-positive cancers. cancerbiomed.orgmdpi.com
Impact on PI3K/AKT Signaling Cascade
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another critical cascade that governs cell growth, survival, and metabolism. onclive.comfrontiersin.org Similar to the MAPK/ERK pathway, the PI3K/AKT pathway is frequently activated downstream of TRK fusion proteins. acs.orgkarger.com Inhibition of TRK by LOXO-101 results in the decreased activation of AKT. mdpi.com By disrupting this pathway, LOXO-101 can inhibit cell survival and promote apoptosis in cancer cells that are dependent on TRK signaling. The PI3K/AKT pathway is also implicated in resistance to various cancer therapies, highlighting the importance of its modulation by LOXO-101. onclive.comfrontiersin.org
Influence on Other TRK-Mediated Downstream Effectors
The primary mechanism of this compound (Larotrectinib) involves the competitive inhibition of the adenosine (B11128) triphosphate (ATP) binding site of Tropomyosin Receptor Kinase (TRK) proteins, which prevents their activation and subsequent signal transduction. chemicalbook.comfrontiersin.orgselleckchem.com While the most prominently cited downstream pathways inhibited by this action are the RAS/MAPK and PI3K/AKT cascades, the influence of LOXO-101 extends to other critical signaling effectors. mdpi.compatsnap.comnih.gov
Inhibition of TRK by LOXO-101 has been demonstrated to suppress the activation of Phospholipase C gamma (PLCγ). frontiersin.orgpatsnap.comnih.gov Constitutively active TRK fusion proteins lead to the phosphorylation and activation of PLCγ, which is crucial for signaling pathways that contribute to cell proliferation and survival. frontiersin.org By blocking the primary TRK kinase activity, LOXO-101 effectively abrogates the phosphorylation of downstream adaptors and enzymes, including PLCγ, thereby disrupting these pro-oncogenic signals. frontiersin.orgpatsnap.com
Furthermore, research indicates that TRK inhibition by compounds like LOXO-101 can suppress the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. researchgate.netmdpi.comresearchgate.net In certain cancer models, particularly those with EML4-NTRK3 fusions, the activation of the JAK/STAT3 pathway is a noted downstream consequence of the oncogenic kinase. researchgate.net The inhibition of TRK activity by LOXO-101 leads to a reduction in the phosphorylation and activation of STAT3, which is a key transcription factor involved in cell proliferation, differentiation, and apoptosis. researchgate.netresearchgate.net Although direct phosphorylation of STAT3 by TRKA has been reported, the blockade of the TRK-JAK2-STAT3 signaling axis is a significant component of the anti-tumor effect of TRK inhibitors. nih.gov
In some contexts, such as colon cancer, the anti-proliferative effects of Larotrectinib (B560067) have also been linked to the activation of the AMPK/mTOR signaling pathway, leading to autophagic cell death. researchgate.net This demonstrates that the cellular consequences of TRK inhibition can be multifaceted, extending beyond the canonical survival pathways.
Cellular Responses to TRK Inhibition by this compound
The blockade of oncogenic TRK signaling by this compound culminates in several key cellular responses that collectively halt tumor progression. These responses include the arrest of the cell division cycle, the induction of programmed cell death (apoptosis), and an overarching inhibition of malignant cell growth. chemicalbook.com
LOXO-101 has been shown to induce cell cycle arrest, specifically in the G1 phase, in cancer cells harboring TRK fusions. selleckchem.comselleck.co.jpselleck.co.jp This halt in cell cycle progression prevents cells from entering the S phase, where DNA replication occurs, thereby blocking cell division. The transition from G1 to S phase is tightly regulated by complexes of cyclin-dependent kinases (CDKs) and their cyclin partners. nih.gov
The mechanism underlying this G1 arrest involves the disruption of the signaling pathways that promote the expression of key cell cycle regulators. Oncogenic TRK signaling typically upregulates the expression of D-type cyclins (e.g., Cyclin D1, Cyclin D2) and activates CDK4 and CDK6. onclive.comresearchgate.net These complexes then phosphorylate the Retinoblastoma (Rb) protein, allowing the cell to pass the G1 restriction point. frontiersin.org By inhibiting upstream TRK signaling, LOXO-101 prevents the activation of pathways like MAPK and PI3K/AKT, which in turn leads to the downregulation of cyclin proteins. onclive.com Studies on other potent TRK inhibitors have confirmed that this class of drugs can diminish the protein levels of Cyclin D2 and CDK2, leading to G1 phase arrest. mdpi.com This effect has been specifically observed in colorectal cancer cells (KM12) treated with LOXO-101. selleckchem.comselleck.co.jp
In addition to halting proliferation, LOXO-101 actively promotes programmed cell death, or apoptosis, in malignant cells dependent on TRK signaling. chemicalbook.comresearchgate.net Apoptosis is a critical mechanism for eliminating cancerous cells and is a hallmark of effective targeted therapies. The pro-survival signals emanating from TRK fusion proteins, primarily through the PI3K/AKT pathway, function to suppress apoptosis by regulating members of the B-cell lymphoma 2 (Bcl-2) protein family. nih.gov These anti-apoptotic proteins prevent the release of cytochrome c from the mitochondria, a key step in initiating the intrinsic apoptotic cascade. nih.gov
Inhibition of TRK signaling with LOXO-101 removes this survival signal, tipping the balance in favor of pro-apoptotic proteins like BAX and BAK. frontiersin.org This leads to mitochondrial outer membrane permeabilization and the activation of a cascade of cysteine-aspartic proteases known as caspases. nih.gov The activation of initiator caspases (e.g., caspase-9) leads to the cleavage and activation of executioner caspases (e.g., caspase-3, caspase-7). medchemexpress.com A key substrate for activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), and the detection of cleaved PARP is a widely recognized marker of apoptosis. glpbio.comresearchgate.net The inhibition of TRK by LOXO-101 results in the induction of this apoptotic cascade, ultimately leading to the systematic dismantling and death of the cancer cell. chemicalbook.comselleckchem.com
The combined effects of cell cycle arrest and apoptosis result in a comprehensive and potent inhibition of malignant cell proliferation. chemicalbook.com This has been demonstrated across a variety of in vitro models of cancers harboring NTRK gene fusions. LOXO-101 shows potent, dose-dependent inhibition of cell proliferation in cell lines derived from diverse cancer types, including colorectal cancer, lung cancer, and acute myeloid leukemia. chemicalbook.com
The potency of LOXO-101 is highlighted by its low nanomolar half-maximal inhibitory concentrations (IC₅₀) in proliferation assays against TRK fusion-positive cell lines. Conversely, the compound shows minimal activity in cell lines that lack an NTRK gene fusion, underscoring its high selectivity. chemicalbook.comselleckchem.com This targeted inhibition of proliferation is the cellular basis for the clinical efficacy observed in patients with TRK fusion-positive tumors. ascopubs.org
Data Tables
Table 1: In Vitro Inhibitory Activity of Larotrectinib (LOXO-101) This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Larotrectinib against TRK kinases and the proliferation of various cancer cell lines.
| Target/Cell Line | Fusion Partner | Cancer Type | IC₅₀ (nmol/L) | Citation |
| TRKA (kinase assay) | N/A | N/A | 5 - 11 | chemicalbook.comdelveinsight.compharmgkb.org |
| TRKB (kinase assay) | N/A | N/A | 5 - 11 | chemicalbook.comdelveinsight.compharmgkb.org |
| TRKC (kinase assay) | N/A | N/A | 5 - 11 | chemicalbook.comdelveinsight.compharmgkb.org |
| KM12 | TPM3-NTRK1 | Colorectal Cancer | < 10 | chemicalbook.com |
| CUTO-3 | MPRIP-NTRK1 | Lung Carcinoma | < 100 | chemicalbook.com |
| Ba/F3 | MPRIP-NTRK1 | Model Cell Line | 8.0 | researchgate.net |
| Ba/F3 | LMNA-TRKA | Model Cell Line | 23.5 | aacrjournals.org |
| Ba/F3 | ETV6-TRKB | Model Cell Line | 49.4 | aacrjournals.org |
| Ba/F3 | ETV6-TRKC | Model Cell Line | 35.8 | aacrjournals.org |
Preclinical Efficacy and Anti Tumor Activity of Loxo 101 Hcl Salt
In Vitro Efficacy Studies in TRK Fusion-Driven Cell Lines
Characterization of Sensitivity in Various Tumor Cell Lines (e.g., CUTO-3.29, KM12, MO-91)
The hydrochloride salt of LOXO-101, a potent and selective inhibitor of the Tropomyosin receptor kinase (TRK) family, has demonstrated significant anti-tumor activity in preclinical in vitro studies. Its efficacy has been evaluated in various cancer cell lines harboring TRK gene fusions, which are oncogenic drivers in a diverse range of tumors.
In studies involving human-derived cancer cell lines, LOXO-101 has shown marked inhibitory effects on cell proliferation. nih.gov Specifically, in the CUTO-3.29 lung adenocarcinoma cell line, which harbors an MPRIP-NTRK1 gene fusion, LOXO-101 exhibited potent activity. nih.govresearchgate.net Similarly, the KM12 colorectal cancer cell line, characterized by a TPM3-NTRK1 fusion, and the MO-91 acute myeloid leukemia cell line, with an ETV6-NTRK3 fusion, were also sensitive to LOXO-101. nih.govresearchgate.net
The sensitivity of these cell lines to LOXO-101 was quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell proliferation by 50%. For CUTO-3.29, the IC50 was approximately 59.4 ± 2.2 nM. nih.govresearchgate.net The KM12 and MO-91 cell lines demonstrated even greater sensitivity, with IC50 values of 3.5 ± 0.7 nM and 1.0 ± 0.05 nM, respectively. nih.govresearchgate.net These findings underscore the potent and selective activity of LOXO-101 against cancer cells driven by TRK fusions. researchgate.net
Table 1: In Vitro Sensitivity of TRK Fusion-Driven Cell Lines to LOXO-101
| Cell Line | Tumor Type | NTRK Gene Fusion | IC50 (nM) |
|---|---|---|---|
| CUTO-3.29 | Lung Adenocarcinoma | MPRIP-NTRK1 | ~59.4 ± 2.2 |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | 3.5 ± 0.7 |
| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | 1.0 ± 0.05 |
Data sourced from scientific publications. nih.govresearchgate.net
Efficacy Across Diverse NTRK Gene Fusion Partners (e.g., MPRIP-NTRK1, TPM3-NTRK1, ETV6-NTRK3)
The preclinical efficacy of LOXO-101 extends across a variety of NTRK gene fusion partners, indicating its broad applicability for TRK fusion-positive cancers. portico.orgaacrjournals.org The drug's mechanism of action, which involves targeting the kinase domain of the TRK protein, allows it to be effective regardless of the specific 5' fusion partner. nih.gov
Proliferation assays have been conducted on cell lines with different TRK fusions, including:
CUTO-3.29: Derived from a lung adenocarcinoma patient, this cell line harbors the MPRIP-NTRK1 gene fusion. nih.govaacrjournals.org
KM12: A colorectal cancer cell line that contains the TPM3-NTRK1 fusion. nih.govaacrjournals.org
MO-91: Originating from an acute myeloid leukemia patient, this cell line has the ETV6-NTRK3 fusion. nih.govaacrjournals.org
In all these cell line models, LOXO-101 demonstrated a dose-dependent inhibition of cell proliferation. nih.govresearchgate.net This consistent efficacy across different fusion partners highlights that the oncogenic activity is driven by the TRK kinase domain, which is effectively targeted by LOXO-101. nih.gov Further research has confirmed that LOXO-101 is effective against various other NTRK fusions, including those involving the LMNA gene, as seen in a patient with soft-tissue sarcoma. nih.gov
Dose-Dependent Inhibition of Cellular Viability and Clonogenic Survival
Treatment with LOXO-101 leads to a dose-dependent decrease in both cellular viability and the ability of cancer cells to form colonies (clonogenic survival). nih.govresearchgate.net In proliferation assays, increasing concentrations of LOXO-101 resulted in a corresponding reduction in the number of viable cells in TRK fusion-positive cell lines. researchgate.net
For instance, in the CUTO-3.29, KM12, and MO-91 cell lines, a clear dose-response relationship was observed, with higher concentrations of LOXO-101 leading to greater inhibition of cell proliferation. researchgate.net The IC50 values for these cell lines were all in the nanomolar range, indicating high potency. nih.govresearchgate.net Specifically, the IC50 for CUTO-3.29 was under 100 nM, while for KM12 and MO-91, it was less than 10 nM. researchgate.net
Furthermore, clonogenic assays, which assess the long-term proliferative capacity of single cells, have also demonstrated the inhibitory effects of LOXO-101. Treatment with the compound at a concentration of 1µM for nine days significantly inhibited the growth of various lung cancer cell lines. nih.gov This indicates that LOXO-101 not only halts immediate cell proliferation but also impairs the ability of cancer cells to sustain growth and form new colonies.
In Vivo Anti-Tumor Efficacy in Preclinical Models
Assessment of Tumor Growth Inhibition in Xenograft Models
The in vivo anti-tumor activity of LOXO-101 has been robustly demonstrated in xenograft models, where human cancer cells are implanted into immunodeficient mice. nih.govaacrjournals.org In a study using a xenograft model of KM12 colorectal cancer cells, which harbor the TPM3-NTRK1 fusion, oral administration of LOXO-101 resulted in a dose-dependent inhibition of tumor growth. nih.govresearchgate.net Mice treated with LOXO-101 for 14 days showed significant reductions in tumor volume compared to the control group. nih.govaacrjournals.org
Specifically, at doses of 60 mg/kg and 200 mg/kg, LOXO-101 led to substantial tumor growth inhibition. nih.govcaymanchem.com Lower doses of LOXO-101 were associated with delays in tumor growth, while higher doses resulted in sustained tumor inhibition for up to six days after the cessation of treatment. portico.org These findings in xenograft models provide strong evidence for the in vivo efficacy of LOXO-101 against TRK fusion-driven cancers. nih.gov The anti-tumor activity in these models was associated with the suppression of key downstream signaling pathways, including pTrk, pAKT, and pERK, within the tumor tissue. fda.gov
Table 2: In Vivo Efficacy of LOXO-101 in KM12 Xenograft Model
| Treatment Group | Tumor Growth |
|---|---|
| Control (Diluent) | Progressive Tumor Growth |
| LOXO-101 (60 mg/kg/dose) | Significant Tumor Growth Inhibition |
| LOXO-101 (200 mg/kg/dose) | Substantial and Sustained Tumor Growth Inhibition |
Data based on studies of daily oral administration for 14 days. nih.govaacrjournals.org
Evaluation of LOXO-101 HCl Salt in Genetically Engineered Murine Models of TRK-Driven Cancer
Genetically engineered mouse models (GEMMs) that endogenously express NTRK fusions provide a valuable tool for evaluating the efficacy of targeted therapies in a more physiologically relevant context. nih.gov In preclinical studies utilizing GEMMs of TRK-driven cancers, LOXO-101 has shown potent tumor growth inhibition and regression. the-hospitalist.org
For example, in GEMMs of NTRK fusion-driven gliomas, the expression of various NTRK1/2/3 fusions was sufficient to induce tumor formation. nih.gov While these models highlight the complexity of tumor response and the potential for resistance, they also confirm the on-target activity of TRK inhibitors like LOXO-101. The efficacy of LOXO-101 in these models further supports its potential as a therapeutic agent for patients with TRK fusion-positive cancers, regardless of the tissue of origin. researchgate.net
Pharmacodynamic Biomarker Modulation in Preclinical Tumor Samples (e.g., pTrk, pERK, pAkt suppression)
The preclinical efficacy of LOXO-101 (larotrectinib) is underscored by its profound impact on the Tropomyosin receptor kinase (TRK) signaling pathway. In preclinical models, the compound has demonstrated significant, dose-dependent inhibition of the TRK fusion oncoprotein and its critical downstream signaling pathways that are essential for tumor cell proliferation and survival. nih.govnih.govaacrjournals.org
Treatment of TRK fusion-positive cancer cell lines with LOXO-101 leads to a marked reduction in the phosphorylation of TRK proteins (pTrk). This on-target activity directly translates to the suppression of downstream signaling cascades. Specifically, various in vivo TRK fusion tumor models have shown that LOXO-101 effectively inhibits the MAPK, PI3K/AKT, and STAT-3 signaling pathways. targetedonc.comtandfonline.comnih.gov
In detailed cellular assays, the effect of LOXO-101 on these biomarkers has been quantified. For instance, in cancer cell line models harboring oncogenic TRK fusions, treatment with LOXO-101 resulted in a clear, dose-dependent inhibition of phosphorylated TRK (pTrkA), phosphorylated ERK (pERK), and phosphorylated AKT (pAkt). aacrjournals.org This demonstrates that LOXO-101 not only engages its primary target but also effectively neutralizes the downstream pathways responsible for driving malignant growth. aacrjournals.orgtargetedonc.com Pharmacodynamic biomarkers are crucial for confirming that a drug is engaging its intended molecular target and producing the desired biological effect. nih.gov
Table 1: Effect of LOXO-101 on Downstream Signaling in TRK Fusion-Positive Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | Fusion | Pathway | Biomarker | Effect |
|---|---|---|---|---|
| KM12 | TPM3-NTRK1 | MAPK | pERK | Suppression |
| KM12 | TPM3-NTRK1 | PI3K/AKT | pAkt | Suppression |
| Multiple Models | Various | MAPK | pERK | Inhibition nih.gov |
| Multiple Models | Various | PI3K/AKT | pAkt | Inhibition nih.gov |
| Multiple Models | Various | PKC | - | Inhibition nih.gov |
Inhibition of Tumor Metastasis in Preclinical Cancer Models
Preclinical evidence suggests that targeting the TRK pathway may be a viable strategy for controlling tumor metastasis. The TRK family, particularly TRKB, and its ligand, brain-derived neurotrophic factor (BDNF), have been implicated in the migration and metastatic processes of cancer cells. amegroups.org In preclinical studies involving human lung cancer cell lines, the knockdown of TRKB significantly curtailed cell migration and metastasis, and TRKB protein expression in patient samples correlated with distant metastasis. amegroups.org
While many studies focus on the efficacy of LOXO-101 against established metastatic tumors clinicaltrials.govveeva.com, direct preclinical investigations into its ability to prevent the metastatic process are also supported. In vivo data from a nude mouse model injected with KM12 colorectal cancer cells, which harbor a TPM3-NTRK1 fusion, showed significantly reduced tumor growth with oral LOXO-101 treatment. tandfonline.com The compound has demonstrated anti-tumor activity in models of metastatic cancer, including soft-tissue sarcoma metastatic to the lung. nih.govnih.gov Although the primary endpoint in many preclinical studies is the inhibition of primary tumor growth, the known role of TRK signaling in cell migration provides a strong rationale for the observed efficacy of LOXO-101 in patients with metastatic disease. amegroups.orgdrugbank.com
Table 2: Preclinical Models Demonstrating Activity of LOXO-101 in Metastatic or Metastasis-Prone Cancers This table is interactive. You can sort and filter the data.
| Model Type | Cancer Type | Fusion Partner | Finding | Reference |
|---|---|---|---|---|
| Cell Line Knockdown | Lung Cancer | - | TRKB knockdown decreased migration and metastasis | amegroups.org |
| Xenograft | Colorectal Cancer | TPM3-NTRK1 | Significantly reduced tumor growth | tandfonline.com |
Activity in Models with Variable TRK Expression and Fusion Status
The anti-tumor activity of LOXO-101 is most pronounced in tumors that are dependent on an NTRK gene fusion for their growth and survival. However, its activity has also been evaluated in models with TRK protein overexpression without a corresponding gene fusion.
Preclinical and clinical data indicate that the presence of an NTRK gene fusion is a more reliable predictor of response to LOXO-101 than TRK protein overexpression alone. nih.gov In vitro and in vivo tumor models have demonstrated that LOXO-101 has potent anti-tumor activity in cells with constitutive activation of TRK proteins resulting from gene fusions. drugbank.com This is because the fusion proteins are oncogenic drivers, leading to a state of "oncogene addiction" where the cancer cell is highly dependent on the signaling from the fusion protein. dovepress.com
In contrast, while LOXO-101 has shown some anti-tumor activity in preclinical models characterized by TRK protein overexpression, the response is generally less dramatic than in fusion-positive models. drugbank.com Immunohistochemistry (IHC) can be used to detect TRK overexpression, which may suggest the presence of an NTRK gene fusion. However, IHC staining does not differentiate between wildtype TRK proteins and TRK fusion proteins. tandfonline.comtandfonline.com Therefore, while IHC can be a useful screening tool, confirmation of a gene fusion is necessary to predict a robust response to LOXO-101. tandfonline.com Clinical data has shown a lack of objective responses in patients with TRK amplifications or other non-fusion alterations, further emphasizing that NTRK gene rearrangements are the key predictive biomarker for efficacy. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| larotrectinib (B560067) |
| pTrk |
| pERK |
| pAkt |
Mechanisms of Acquired Resistance to Trk Inhibition by Loxo 101 Hcl Salt
Identification and Characterization of Secondary NTRK Kinase Domain Mutations
Secondary mutations within the kinase domain of the NTRK gene are a primary driver of acquired resistance to LOXO-101 HCl salt. frontiersin.orgnih.gov These mutations interfere with drug binding through steric hindrance or by inducing conformational changes in the kinase domain. nih.gov The most frequently observed mutations occur in three main regions: the solvent front, the gatekeeper residue, and the xDFG motif. frontiersin.orgnih.gov
Solvent front mutations are the most common on-target resistance mechanism to first-generation TRK inhibitors like larotrectinib (B560067). cancerbiomed.orgnih.gov These mutations occur at amino acid residues near the solvent-accessible surface of the ATP-binding pocket. nih.gov Structural modeling suggests that these mutations directly interfere with the binding of larotrectinib. insitro.comnih.gov
Key solvent front mutations include:
NTRK1 G595R : This is one of the first identified and most frequently reported solvent front mutations. nih.govfrontiersin.org It has been observed in patients with various cancer types, including colorectal and non-small cell lung cancer, who develop resistance to TRK inhibitors. nih.govfrontiersin.org
NTRK3 G623R : This mutation is analogous to NTRK1 G595R and has been identified in patients with tumors harboring ETV6-NTRK3 fusions, such as mammary analogue secretory carcinoma and infantile fibrosarcoma, after treatment with TRK inhibitors. insitro.comnih.govfrontiersin.org
NTRK1 G667C : This mutation, located in the xDFG motif which is near the solvent front, has also been identified as a mechanism of acquired resistance. nih.govfrontiersin.org It has been found in patients with colorectal cancer. nih.gov
The table below summarizes key research findings on solvent front mutations.
| Mutation | Cancer Type | Fusion Partner | Key Findings |
| NTRK1 G595R | Colorectal Cancer | LMNA-NTRK1 | Identified as a mechanism of acquired resistance to entrectinib (B1684687) and larotrectinib. cancerbiomed.orgnih.govfrontiersin.org |
| NTRK3 G623R | Mammary Analogue Secretory Carcinoma | ETV6-NTRK3 | Homologous to NTRK1 G595R, confers resistance to first-generation TRK inhibitors. insitro.comnih.govfrontiersin.org |
| NTRK1 G667C | Colorectal Cancer | LMNA-NTRK1 | Identified alongside G595R in some cases of acquired resistance. nih.govfrontiersin.org |
Gatekeeper residues are located in the hinge region of the ATP-binding pocket of kinases and play a crucial role in controlling inhibitor access. nih.gov Mutations at this site typically involve the substitution of a smaller amino acid with a bulkier one, creating steric hindrance that blocks the binding of the inhibitor. nih.gov
In the context of TRK inhibition, the following gatekeeper mutations have been identified:
NTRK1 F589L : This mutation has been identified as a resistance mechanism to larotrectinib. frontiersin.orgaacrjournals.org
NTRK3 F617L : This gatekeeper mutation has been observed in a patient with a gastrointestinal stromal tumor after disease progression on larotrectinib. frontiersin.org
The structural implication of these mutations is a physical blockage of the ATP-binding pocket, which prevents larotrectinib from binding effectively. nih.govresearchgate.net This is a common mechanism of resistance to many tyrosine kinase inhibitors. nih.gov
Solvent Front Mutations (e.g., G595R, G623R, G667C)
Activation of Bypass Signaling Pathways
Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass the need for TRK signaling to promote tumor growth and survival. frontiersin.orgtargetedonc.com These pathways can be activated through various genomic alterations in other receptor tyrosine kinases or downstream signaling molecules. nih.gov
The activation of other receptor tyrosine kinases can provide an alternative route for signaling, rendering the inhibition of TRK ineffective. One notable example is the activation of the Insulin-like Growth Factor 1 Receptor (IGF1R) pathway. cancerbiomed.orgaacrjournals.org Studies have shown that increased IGF1R signaling can mediate resistance to TRK inhibitors. aacrjournals.orgaacrjournals.org Combination therapy targeting both IGF1R and NTRK has been shown to reverse this resistance in preclinical models. cancerbiomed.orgaacrjournals.org Another potential bypass mechanism involves the epidermal growth factor receptor (EGFR) pathway. targetedonc.comtargetedonc.com
Resistance can also arise from the activation of signaling molecules downstream of TRK, such as the MAPK pathway. cancerbiomed.orguzh.ch Mutations in key components of this pathway, such as KRAS and BRAF, can lead to constitutive activation of downstream signaling, making the cancer cells independent of TRK for their growth. targetedonc.comresearchgate.net For instance, the acquisition of KRAS mutations has been observed in patients who developed resistance to LOXO-195 (selitrectinib), a second-generation TRK inhibitor, after initial treatment with a first-generation inhibitor. nih.govfrontiersin.org This indicates that the MAPK pathway is a recurrent and convergent mechanism of bypass resistance. cancerbiomed.orgilcn.org
Role of Alternative Receptor Tyrosine Kinases in Mediating Resistance
Preclinical Strategies to Overcome this compound Resistance
To address acquired resistance to larotrectinib, several preclinical strategies are being explored, primarily focusing on the development of next-generation TRK inhibitors and combination therapies.
Next-generation TRK inhibitors are designed to be effective against the common on-target resistance mutations.
Selitrectinib (B610772) (LOXO-195/BAY 2731954) : This second-generation TRK inhibitor was specifically designed to overcome acquired resistance mutations, including solvent front mutations like NTRK1 G595R and NTRK3 G623R, as well as the NTRK1 G667C mutation. frontiersin.orgaacrjournals.orgonclive.com It has shown activity in patients who have developed resistance to first-generation TRK inhibitors. nih.govaacrjournals.org
Repotrectinib (TPX-0005) : This is another next-generation inhibitor that has demonstrated potent activity against wild-type TRK fusions and a broad range of resistance mutations, including solvent-front and gatekeeper mutations. aacrjournals.orgfrontiersin.org Preclinical data suggests it is more potent than selitrectinib against certain mutations. aacrjournals.org
The table below outlines some of the preclinical strategies and their targets.
| Strategy | Target | Mechanism of Action |
| Selitrectinib (LOXO-195) | TRK with solvent front and xDFG mutations | Overcomes steric hindrance caused by resistance mutations. aacrjournals.orgamegroups.org |
| Repotrectinib (TPX-0005) | TRK with solvent front and gatekeeper mutations | Potently inhibits wild-type and mutant TRK fusions. aacrjournals.orgfrontiersin.org |
| Combination Therapy | IGF1R and NTRK | Co-inhibition to overcome IGF1R-mediated bypass signaling. aacrjournals.orgaacrjournals.org |
| Combination Therapy | MEK inhibitors and TRK inhibitors | Targeting the MAPK pathway to overcome bypass resistance. uzh.ch |
In addition to next-generation inhibitors, combination therapies that target both the TRK fusion and the activated bypass pathway are a promising strategy. cancerbiomed.org For example, combining a TRK inhibitor with an IGF1R inhibitor or a MEK inhibitor has shown promise in preclinical models to overcome resistance. aacrjournals.orguzh.ch
Evaluation of Next-Generation TRK Inhibitors in Resistant Models
To address on-target resistance, next-generation TRK inhibitors have been developed and evaluated in preclinical and clinical settings. mskcc.orgaacrjournals.org These inhibitors are designed to effectively bind to and inhibit the TRK protein even in the presence of resistance mutations. aacr.orgaacrjournals.org
Repotrectinib (TPX-0005): Repotrectinib is another potent, next-generation TRK inhibitor that has demonstrated activity against a wide range of resistance mutations, including those in the solvent front and gatekeeper regions. tandfonline.comaacrjournals.org Preclinical studies using engineered Ba/F3 cells showed that Repotrectinib was significantly more potent than Selitrectinib against wild-type TRK fusions and solvent front mutations, and substantially more potent against gatekeeper mutations. aacrjournals.org Notably, Repotrectinib was the only TRK inhibitor tested that showed activity against a compound mutation (TRKA G595R/F589L in cis). aacrjournals.org In xenograft tumor models, Repotrectinib led to significant tumor regression in tumors carrying wild-type or mutated TRK fusions. aacrjournals.org
Other Investigational Next-Generation Inhibitors: Other next-generation TRK inhibitors are also in early stages of development. targetedonc.comtargetedonc.com For example, Zurletrectinib has shown activity in cell-based assays, and SIM1803-1A has demonstrated preclinical activity against wild-type and solvent front-mutant NTRK fusion-positive cancers. targetedonc.comtargetedonc.com
Table 1: Activity of Next-Generation TRK Inhibitors in Resistant Models
| Inhibitor | Target Resistance Mutations | Preclinical/Clinical Findings |
|---|---|---|
| Selitrectinib (LOXO-195/BAY 2731954) | Solvent front mutations (e.g., TRKA G595R, TRKC G623R), xDFG motif mutations (e.g., TRKA G667C) | Showed a 45% overall response rate in a clinical trial of patients with acquired resistance mutations. nih.gov Effective against various on-target resistance mutations in preclinical models. aacrjournals.orgfrontiersin.org |
| Repotrectinib (TPX-0005) | Solvent front, gatekeeper, and compound mutations | Demonstrated greater potency than Selitrectinib against wild-type TRK fusions and various resistance mutations in preclinical models. aacrjournals.org Showed clinical activity in patients with TRKi-resistant tumors. aacrjournals.org |
| Zurletrectinib | Not specified | Showed activity in cell-based assays. targetedonc.comtargetedonc.com |
| SIM1803-1A | Wild-type and solvent front-mutant NTRK fusions | Demonstrated activity in preclinical studies. targetedonc.comtargetedonc.com |
Investigation of Combination Therapies in Preclinical Settings
For off-target resistance, where alternative signaling pathways are activated, combination therapies are being investigated to restore sensitivity to TRK inhibition. nih.gov These strategies involve combining a TRK inhibitor with an inhibitor of the activated bypass pathway.
Targeting Bypass Pathways: Preclinical studies have identified several bypass pathways that can be activated to confer resistance to Larotrectinib. These include the MAPK pathway (through BRAF or KRAS mutations) and the IGF1R pathway. nih.govresearchgate.net
MAPK Pathway Inhibition: In cases where resistance is driven by mutations such as BRAF V600E, combination therapy with a TRK inhibitor and a BRAF/MEK inhibitor has been explored. researchgate.net For instance, in a patient with a pancreatic adenocarcinoma that developed a BRAF V600E mutation after Larotrectinib treatment, a combination of a RAF inhibitor, a MEK inhibitor, and Larotrectinib led to tumor regression. researchgate.net
IGF1R Pathway Inhibition: The activation of the Insulin-like growth factor 1 receptor (IGF1R) has also been identified as a mechanism of resistance. nih.gov In preclinical models using resistant KM12 cells, a combination therapy targeting both IGF1R and NTRK was shown to effectively reverse this resistance. nih.gov
MET Amplification: In one case, resistance to the TRK inhibitor entrectinib was mediated by MET amplification. targetedonc.com The addition of the MET inhibitor crizotinib (B193316) was able to overcome this resistance after selitrectinib monotherapy had failed. targetedonc.com
EGFR Pathway Inhibition: The epidermal growth factor receptor (EGFR) has been implicated in a feedback loop that may contribute to resistance. targetedonc.comtargetedonc.com Clinical trials are being designed to test the combination of Larotrectinib and an EGFR inhibitor to prevent the development of resistance. targetedonc.comtargetedonc.com
Table 2: Preclinical Combination Therapies to Overcome Larotrectinib Resistance
| Combination Strategy | Rationale (Bypass Pathway) | Preclinical/Case Study Findings |
|---|---|---|
| TRK Inhibitor + BRAF/MEK Inhibitor | MAPK pathway activation (BRAF mutation) | A combination of a RAF inhibitor, MEK inhibitor, and Larotrectinib resulted in tumor regression in a patient with acquired BRAF V600E mutation. researchgate.net |
| TRK Inhibitor + IGF1R Inhibitor | IGF1R pathway activation | Combination therapy effectively reversed resistance in preclinical models of IGF1R-mediated resistance. nih.gov |
| TRK Inhibitor + MET Inhibitor | MET amplification | The addition of crizotinib overcame resistance mediated by MET amplification in a patient treated with entrectinib. targetedonc.com |
| TRK Inhibitor + EGFR Inhibitor | EGFR feedback loop | A clinical trial is being designed to evaluate this combination for preventing resistance. targetedonc.comtargetedonc.com |
Modulation of the Tumor Microenvironment to Restore Sensitivity
The tumor microenvironment (TME) plays a crucial role in cancer progression and therapy resistance. mdpi.comfrontiersin.org While direct research on modulating the TME to specifically restore sensitivity to this compound is still emerging, broader cancer research provides insights into potential strategies.
Changes in the TME have been observed in the context of TRK inhibitor resistance. For example, in a case of an undifferentiated sarcoma that developed resistance to selitrectinib, an increase in cytotoxic T cells and macrophages was noted in the tumor microenvironment. ascopubs.org This suggests that the immune landscape of the tumor changes in response to TRK inhibition and subsequent resistance.
While not specific to Larotrectinib, studies in other cancers have shown that targeting components of the TME can enhance the efficacy of targeted therapies. For instance, in pancreatic cancer, blocking the nerve growth factor (NGF)/TRK pathway has been shown to enhance the effect of chemotherapy. mdpi.com This highlights the potential of combining TRK inhibitors with therapies that modulate the TME, such as immune checkpoint inhibitors. frontiersin.org The rationale is that targeted therapies can induce immunogenic cell death, making tumors more susceptible to immunotherapy. frontiersin.org Further research is needed to specifically investigate how the TME contributes to Larotrectinib resistance and how it can be therapeutically targeted to resensitize tumors to treatment.
Biomarker Identification and Preclinical Diagnostics
Role of NTRK Gene Fusions as Predictive Biomarkers for LOXO-101 HCl Salt Sensitivity
This compound, the hydrochloride salt form of larotrectinib (B560067), is a potent and highly selective inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins: TRKA, TRKB, and TRKC. cancerbiomed.orgneogenomics.com These proteins, encoded by the NTRK1, NTRK2, and NTRK3 genes, are crucial for the development and function of the nervous system. hse.ieprobiologists.com Chromosomal rearrangements can lead to the fusion of one of these NTRK genes with an unrelated gene, resulting in the creation of a chimeric TRK fusion protein. nih.govntrktesting.com These fusion proteins are constitutively active, meaning they are always "on," leading to uncontrolled cell growth and proliferation that drives the development of a wide range of cancers. cancerbiomed.orgntrktesting.com
The presence of an NTRK gene fusion is a critical predictive biomarker for sensitivity to this compound. illumina.com The therapeutic strategy of larotrectinib is "tumor-agnostic," meaning its efficacy is tied to the specific genetic alteration (NTRK fusion) rather than the type of cancer or where it originated in the body. ntrktesting.comillumina.com Preclinical and clinical studies have demonstrated that tumors harboring these fusions are dependent on the signaling from the TRK fusion protein for their survival, a concept known as oncogene addiction. hse.ie By selectively inhibiting these TRK fusion proteins, this compound effectively shuts down this key signaling pathway, leading to significant and durable tumor shrinkage in patients with NTRK fusion-positive cancers. hse.ieascopubs.org The high response rates observed in clinical trials for larotrectinib have validated NTRK gene fusions as the definitive molecular targets for this therapy. nih.gov
Methodologies for NTRK Fusion Detection in Research Settings
Accurate identification of NTRK gene fusions is paramount for selecting patients who will benefit from this compound. A variety of diagnostic techniques are used in research and clinical settings to detect these fusions. nih.gov
RNA-Based Sequencing Approaches (e.g., RNA-Seq)
RNA-based next-generation sequencing (NGS) is considered a highly sensitive and preferred method for detecting NTRK fusions. nih.govntrktesting.com This technique directly sequences the messenger RNA (mRNA) transcripts, which are the products of expressed genes. Because introns (non-coding DNA regions) are spliced out during mRNA processing, RNA-Seq avoids the challenge of sequencing the large intronic regions within the NTRK genes. ntrktesting.comfrontiersin.org A key advantage of RNA-Seq, particularly with hybrid-capture methods, is its ability to identify both known and novel fusion partners, providing a comprehensive view of the transcribed fusions in a tumor sample. illumina.comntrktesting.comntrktesting.com
DNA-Based Genomic Profiling Techniques
DNA-based genomic profiling can also identify NTRK fusions.
Next-Generation Sequencing (NGS): DNA-based NGS panels analyze a tumor's genomic DNA. Hybridization capture-based panels can detect fusions by identifying structural rearrangements in the DNA. nih.gov However, a significant limitation is that the large introns of the NTRK genes can make detection challenging and may lead to false negatives if the specific fusion breakpoints are not covered by the assay's design. nih.govnih.gov
Fluorescence In Situ Hybridization (FISH): FISH uses fluorescent probes that bind to specific DNA sequences to visualize gene rearrangements. ntrktesting.com "Break-apart" FISH assays are commonly used, where probes bind to either side of an NTRK gene. If the gene is rearranged, the probes separate, producing a distinct signal. ntrktesting.com While FISH is a well-established technique, it typically assesses one gene at a time, requiring three separate assays to cover NTRK1, NTRK2, and NTRK3. hse.ientrktesting.com It can detect the presence of a rearrangement but cannot identify the specific fusion partner gene. ntrktesting.com
Immunohistochemistry for TRK Protein Overexpression as a Screening Tool
Immunohistochemistry (IHC) is a widely available and rapid method used to screen for the overexpression of TRK proteins, which is often a consequence of an underlying NTRK gene fusion. bmj.comntrktesting.com Using a pan-TRK antibody, which recognizes all three TRK proteins (TRKA, TRKB, and TRKC), pathologists can identify tumors with high levels of TRK protein expression. neogenomics.comnih.gov However, IHC is not a standalone diagnostic test for fusions because it can also detect normal (wild-type) TRK protein, which is expressed in certain tissues like the brain and nervous system, potentially leading to false-positive results. neogenomics.comntrktesting.com Therefore, a positive IHC result must be confirmed with a molecular method, such as RNA-based NGS, to verify the presence of an NTRK gene fusion. ntrktesting.combmj.com The sensitivity of IHC can also be lower for fusions involving NTRK3 compared to NTRK1 and NTRK2. nih.govnih.govresearchgate.net
| Methodology | Analyte | Key Advantages | Key Limitations |
|---|---|---|---|
| RNA-Based NGS | RNA | High sensitivity; detects known and novel fusion partners; avoids large introns. ntrktesting.comntrktesting.comfrontiersin.org | Requires sufficient RNA quality and quantity; higher cost and complexity. nih.gov |
| DNA-Based NGS | DNA | Can simultaneously detect other genomic alterations (mutations, copy number variations). nih.gov | May miss fusions due to large introns; less sensitive than RNA-based methods for fusions. nih.govnih.gov |
| FISH | DNA | Well-established; relatively fast turnaround time. hse.ientrktesting.com | Typically interrogates one gene at a time; does not identify the fusion partner; labor-intensive. ntrktesting.com |
| IHC | Protein | Rapid, inexpensive, and widely available; good for screening large numbers of samples. ntrktesting.com | Not a definitive test; requires molecular confirmation; lower specificity and variable sensitivity (especially for NTRK3). ntrktesting.comntrktesting.comresearchgate.net |
Preclinical Validation of Diagnostic Assays for TRK Fusion Detection
The reliability of diagnostic assays is critical for patient selection. Preclinical validation ensures that these tests are accurate and reproducible. Studies have compared the performance of different methodologies to establish best practices. For instance, interlaboratory comparison studies, or ring tests, have been conducted to assess the proficiency of various NGS-based assays in detecting NTRK fusions. nih.gov These studies use validated clinical samples to confirm that different labs and different testing panels can consistently and accurately identify fusions, demonstrating high specificity. nih.gov
Validation of pan-TRK IHC has shown it to be a useful screening tool, but with caveats. nih.gov Its performance is validated against a "gold standard" molecular method like RNA-based NGS. nih.gov These validation studies have confirmed that while IHC has high sensitivity for NTRK1 and NTRK2 fusions, it is less sensitive for NTRK3 fusions. nih.gov They also highlight that some tumor types can show positive staining due to physiologic TRK expression, reinforcing the need for confirmatory molecular testing to avoid false positives. neogenomics.comnih.gov The development of these validated testing algorithms is crucial for the successful implementation of targeted therapies like this compound in clinical practice. mdpi.com
Emerging Biomarkers and Mechanisms of Response to TRK Inhibition
While NTRK gene fusions are the definitive biomarker for initial response to this compound, research has focused on understanding mechanisms of acquired resistance. Tumors can evolve and develop new mutations that allow them to evade the effects of the inhibitor. ecancer.orgtargetedonc.com These resistance mechanisms can be categorized as either on-target or off-target.
On-target resistance involves the development of secondary mutations directly within the NTRK gene itself. cancerbiomed.orgnih.gov These mutations often occur in specific regions of the kinase domain, such as the "solvent front" (e.g., NTRK1 G595R, NTRK3 G623R) or the "gatekeeper" residue (e.g., NTRK1 F589L). nih.govascopubs.org These changes alter the shape of the drug's binding site, preventing larotrectinib from effectively inhibiting the TRK protein. aacrjournals.org The identification of these specific mutations is an emerging biomarker that predicts resistance to first-generation TRK inhibitors and has driven the development of next-generation inhibitors like selitrectinib (B610772) (LOXO-195) designed to overcome them. ascopubs.orgaacrjournals.org
Off-target resistance occurs when the cancer cell activates alternative signaling pathways to bypass its dependency on TRK signaling. cancerbiomed.orgnih.gov Emerging biomarkers of this type of resistance include the acquisition of mutations in other cancer-related genes, such as BRAF (V600E), KRAS, or amplifications in MET. ascopubs.orgascopubs.org Activation of the MAPK pathway or the insulin-like growth factor receptor (IGF1R) pathway are other identified bypass mechanisms. cancerbiomed.orgnih.govaacrjournals.org These off-target alterations render the cancer cell no longer reliant on the TRK fusion, thus making it resistant to this compound. ascopubs.org
Preclinical Drug Discovery and Development Insights of Loxo 101 Hcl Salt
Early Stage Rational Drug Design and Optimization
LOXO-101, also known as larotrectinib (B560067), was developed through a rational drug design process to be a potent and selective inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins (TRKA, TRKB, and TRKC). dovepress.comnextgen.ooo The design was predicated on the understanding that chromosomal rearrangements leading to novel chimeric oncogenic proteins with constitutive kinase activity are the drivers of TRK fusion cancers. bayer.com The primary goal was to create a small molecule that could effectively block the ATP-binding site of the TRK receptors, thereby inhibiting their function. dovepress.comtandfonline.com
The development process, initiated by Array BioPharma, focused on creating a highly selective inhibitor to minimize off-target effects. chemicalbook.comacs.org This resulted in a molecule with low nanomolar potency against all three TRK enzymes and over 100-fold selectivity compared to other kinases and non-kinase targets. fda.gov In vitro assays demonstrated that larotrectinib's inhibition of TRK proteins in tumor cells leads to G1 cell-cycle arrest and apoptosis. dovepress.com The design also considered the need to overcome potential resistance mutations. While larotrectinib showed minimal activity against certain point mutations in the TRKA kinase domain, this understanding paved the way for the nearly parallel development of LOXO-195 (selitrectinib), a next-generation TRK inhibitor designed to address these anticipated resistance mechanisms. drugbank.comnih.gov
The chemical synthesis of larotrectinib, as disclosed in a patent by Array BioPharma, involved a multi-step process. chemicalbook.com This process began with the condensation of 2,5-difluorobenzaldehyde (B1295323) with Ellman's auxiliary to form a transient sulfinyl imine. chemicalbook.com Subsequent steps included a Grignard reaction, removal of the chiral auxiliary, cyclization to form a pyrrolidine (B122466) intermediate, and finally, a series of reactions to yield larotrectinib as a hydrogen sulfate (B86663) salt. chemicalbook.com
In Vitro and In Vivo Pharmacokinetic Characterization in Preclinical Species
Absorption and Bioavailability Studies in Animal Models
Preclinical studies in animal models were crucial in characterizing the absorption and bioavailability of larotrectinib. Following oral administration, larotrectinib is rapidly absorbed. dovepress.com Animal models, such as rats and dogs, are commonly used in such preclinical bioavailability studies to inform clinical formulation development. nih.govresearchgate.net While direct correlation of bioavailability between animal models and humans can be poor, these studies provide essential qualitative predictions. international-biopharma.com
| Parameter | Value/Observation | Species/Condition | Source |
|---|---|---|---|
| Absolute Bioavailability (Capsule) | 34% (Range: 32%-37%) | Healthy Subjects | drugbank.comfda.gov |
| Effect of High-Fat Meal on Cmax | Reduced by 35% | Healthy Subjects | dovepress.comfda.gov |
| Effect of High-Fat Meal on AUC | No significant effect | Healthy Subjects | dovepress.comfda.gov |
| Oral Solution vs. Capsule (AUC) | Similar | Healthy Subjects | drugbank.comfda.gov |
| Oral Solution vs. Capsule (Cmax) | 36% higher with oral solution | Healthy Subjects | drugbank.comfda.gov |
Distribution Profile, Including Brain Penetration Assessment
Preclinical studies revealed key aspects of larotrectinib's distribution. The mean volume of distribution at steady-state (Vss) is 48 L in healthy subjects, and it is approximately 70% bound to human plasma proteins in vitro. drugbank.comfda.gov The blood-to-plasma concentration ratio is 0.9. drugbank.comfda.gov
A significant consideration in the design of larotrectinib was its potential to penetrate the central nervous system (CNS), given the important role of TRK receptors in neuronal development. fda.gov The drug was intentionally designed to have limited distribution into CNS tissues. fda.gov Studies in mice confirmed this, showing a low brain-to-plasma ratio of 0.09, indicating poor brain penetration. nih.gov Further investigations in knockout mice demonstrated that the efflux transporters P-glycoprotein (P-gp, encoded by ABCB1 genes) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene) actively limit the brain accumulation of larotrectinib. nih.govresearchgate.net While brain exposure was low, the half-life in the brain was observed to be longer than in plasma. fda.gov Despite its limited brain penetration, larotrectinib has shown activity against CNS metastases in patients with TRK fusion-positive tumors. targetedonc.com
| Parameter | Value/Observation | Species/Condition | Source |
|---|---|---|---|
| Volume of Distribution (Vss) | 48 L | Healthy Subjects | drugbank.comfda.gov |
| Plasma Protein Binding | 70% | In vitro (human plasma) | drugbank.comfda.gov |
| Blood-to-Plasma Ratio | 0.9 | - | drugbank.comfda.gov |
| Brain-to-Plasma Ratio | 0.09 | Wild-type mice | nih.gov |
| Brain Penetration Transporters | Limited by ABCB1 (P-gp) and ABCG2 (BCRP) | Mice | nih.govresearchgate.net |
Preclinical Metabolism and Excretion Pathways
The metabolism of larotrectinib is primarily handled by the cytochrome P450 enzyme CYP3A4. dovepress.comfda.govfda.gov In human liver microsomes, CYP3A4 was identified as the main enzyme responsible for its metabolism. fda.gov Following oral administration of a radiolabeled dose, the major circulating components in plasma were unchanged larotrectinib (19%) and an O-linked glucuronide metabolite (26%). bayer.comdrugbank.comfda.gov
Excretion of larotrectinib and its metabolites occurs through both feces and urine. After a single radiolabeled dose, approximately 58% of the radioactivity was recovered in the feces (with 5% as unchanged drug) and 39% in the urine (with 20% as unchanged drug). fda.gov The primary route of elimination is through biliary and renal excretion. dovepress.com
Preclinical Toxicology Study Designs
Preclinical toxicology studies are essential for determining the safety profile of a new drug candidate before it enters human trials. For larotrectinib, these studies were designed to assess its systemic toxicity and potential for embryo-fetal harm. Systemic toxicity was evaluated in studies with daily oral administration for up to 3 months in rats and monkeys. europa.eu
Given the known role of TRK signaling in development, embryo-fetal toxicity was a key area of investigation. fda.gov Animal studies in pregnant rats and rabbits were conducted to assess the potential for harm to a developing fetus. fda.gov These studies are critical for establishing safety guidelines for use in women of childbearing potential. Additionally, carcinogenicity studies have not been performed with larotrectinib. drugbank.com However, it was found to be non-mutagenic in a battery of in vitro and in vivo assays, including the Ames test and the mouse micronucleus test. drugbank.com
Evolution from Initial Discovery to Advanced Preclinical Candidate (e.g., Array BioPharma to Loxo Oncology Collaboration)
The journey of LOXO-101 from a promising molecule to a clinically approved drug involved key collaborations. The compound was initially discovered by Array BioPharma. chemicalbook.comacs.org In 2013, Array BioPharma licensed the TRK inhibitor program, including what would become larotrectinib, to Loxo Oncology. acs.orgsec.gov This collaboration was instrumental in advancing the drug through preclinical and clinical development.
Loxo Oncology, in collaboration with Bayer, further developed larotrectinib, focusing on a "tissue-agnostic" approach. chemicalbook.comresearchgate.net This innovative strategy involved enrolling patients in clinical trials based on the presence of a specific genetic marker (NTRK gene fusions) rather than the location of the tumor in the body. acs.orgmedcitynews.com This was supported by strong preclinical data showing that the inhibition of TRK fusion proteins was effective across multiple cell lines and xenograft models, regardless of the tumor's origin. tandfonline.comfda.gov The success of this approach led to the accelerated approval of larotrectinib by the FDA. dovepress.com
Development of Research Tools and Reagents Based on LOXO-101 HCl Salt (e.g., Compound Libraries)
The development of larotrectinib (LOXO-101), a potent and highly selective inhibitor of Tropomyosin Receptor Kinase (TRK) family members (TRKA, TRKB, and TRKC), has provided a valuable chemical scaffold for creating sophisticated research tools. medkoo.comfda.gov These tools, including compound libraries and specialized reagents, are instrumental in advancing preclinical cancer research. They enable a deeper understanding of TRK signaling, the exploration of structure-activity relationships (SAR), and the development of next-generation inhibitors designed to overcome clinical resistance. rjptonline.orgnih.gov
The core structure of larotrectinib, a pyrazolo[1,5-a]pyrimidine (B1248293), has served as a template for medicinal chemists to design and synthesize novel analogs. nih.govsci-hub.se These efforts are often guided by computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models, which predict the biological activity of new derivatives before their synthesis, thereby streamlining the discovery process. rjptonline.org By systematically modifying the larotrectinib scaffold, researchers can generate compound libraries to probe the chemical space around the TRK binding pocket. rjptonline.orgresearchgate.net
One significant application of these research tools is in overcoming acquired resistance to first-generation TRK inhibitors like larotrectinib. researchgate.netresearchgate.net For instance, the development of LOXO-195 (selitrectinib) was a direct result of research anticipating and identifying resistance mutations. researchgate.netacs.org Molecular modeling predicted that certain mutations would disrupt the binding of larotrectinib, leading to the design of LOXO-195, a next-generation inhibitor capable of binding to these mutated TRK kinases. acs.org
Research Findings from LOXO-101-Based Compound Libraries
Systematic chemical modifications of the larotrectinib structure have yielded extensive SAR data and new compounds with potent anti-proliferative activities. Studies focusing on the pyrazolo[1,5-a]pyrimidine core have led to the synthesis of extensive compound libraries.
For example, a study by Attia et al. described the synthesis of a series of 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles and related derivatives. nih.gov The anticancer activity of these novel compounds was evaluated against a panel of human cancer cell lines, revealing several derivatives with potent activity. nih.gov
Notably, some analogs demonstrated efficacy comparable to or greater than the standard chemotherapy agent doxorubicin (B1662922) in specific cell lines. nih.gov These findings validate the pyrazolo[1,5-a]pyrimidine scaffold as a privileged structure for developing anticancer agents and provide a rich dataset for further optimization. nih.govsci-hub.se
Table 1: Anti-proliferative Activity of Selected Larotrectinib Analogs IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells.
| Compound | Cell Line | IC₅₀ (µM) | Reference Drug | Reference IC₅₀ (µM) |
| 11f | Huh-7 (Liver) | 6.3 | Doxorubicin | 3.2 |
| 16b | HeLa (Cervical) | 7.8 | Doxorubicin | 8.1 |
| 11i | MCF-7 (Breast) | 3.0 | Doxorubicin | 5.9 |
| 11i | MDA-MB231 (Breast) | 4.32 | Doxorubicin | 6.0 |
| 16b | MDA-MB231 (Breast) | 5.74 | Doxorubicin | 6.0 |
| Data sourced from Attia MH, et al., Bioorg Chem, 2020. nih.gov |
Further research has focused on creating macrocyclic derivatives and other novel structures to address resistance mutations, such as the TRKA G595R solvent front mutation. researchgate.net One study detailed the design of macrocyclic compounds, with derivative 9e showing a better inhibitory effect than LOXO-101 in a cell line engineered to express this specific resistance mutation. researchgate.net Such efforts highlight the evolution of research tools from the initial LOXO-101 template to highly specialized molecules targeting clinical challenges. researchgate.net
Table 2: Activity of Next-Generation and Macrocyclic Inhibitors Based on the LOXO-101 Scaffold
| Compound | Target | Cell Line | IC₅₀ | Note |
| LOXO-195 (Selitrectinib) | TRKA G595R | Patient-derived | Tumor Regression | Overcomes resistance to Larotrectinib. acs.org |
| Compound 9e (Macrocyclic) | TRKA G595R | Ba/F3-LMNA-NTRK1-G595R | 0.646 µM | More effective than LOXO-101 against this resistant cell line. researchgate.net |
| Data sourced from Drilon A, et al., Biochemistry, 2019 and Zhang Y, et al., 2024. researchgate.netacs.org |
Beyond compound libraries for SAR studies, other reagents have been developed. For example, nitrogen-doped carbon quantum dots (N-CQDs) have been investigated as fluorescent probes for the sensitive determination of LOXO-101 sulfate, showcasing the development of analytical tools based on the compound. The availability of LOXO-101 and its analogs in various kinase inhibitor and drug repurposing libraries also facilitates high-throughput screening efforts to identify new biological activities or therapeutic applications. medchemexpress.comselleckchem.com
Q & A
Q. What is the mechanism of action of LOXO-101 HCl salt in targeting TRK fusion cancers, and how does this inform experimental design?
this compound (larotrectinib) is a highly selective oral inhibitor of tropomyosin receptor kinases (TRKA, TRKB, TRKC), which are encoded by NTRK genes. It binds to the ATP-binding site of TRK fusion proteins, blocking constitutive signaling that drives oncogenesis . For in vitro experiments, researchers should prioritize:
- Cell line selection : Use models expressing NTRK fusions (e.g., KM12, CUTO-3.29) to validate target specificity.
- Dose-response assays : Test concentrations ranging from 1 nM to 10 µM to establish IC₅₀ values, aligning with clinical trial dosing (50–300 mg/day) .
- Control compounds : Include non-selective kinase inhibitors (e.g., crizotinib) to confirm TRK-specific effects .
Q. What are the key considerations for designing in vivo efficacy studies with this compound?
- Model selection : Patient-derived xenografts (PDXs) with confirmed NTRK fusions are preferred over cell-line-derived xenografts to recapitulate clinical heterogeneity .
- Dosing regimen : Administer orally once or twice daily, mirroring human pharmacokinetics. Monitor plasma levels via LC-MS to ensure exposure correlates with tumor regression .
- Endpoint criteria : Use RECIST guidelines for tumor measurement and include histopathological analysis to confirm target engagement .
Q. How should researchers characterize the physicochemical properties of this compound for preclinical studies?
- Solubility and stability : Perform pH-dependent solubility assays (e.g., USP buffer systems) and accelerated stability studies (40°C/75% RH) to define storage conditions .
- Purity validation : Use HPLC with UV detection (≥95% purity) and confirm salt form via X-ray diffraction .
- Cross-species compatibility : Assess solubility in vehicles (e.g., PEG-400, hydroxypropyl-β-cyclodextrin) for rodent and non-rodent models .
Advanced Research Questions
Q. How can researchers address this compound resistance mechanisms in TRK fusion cancers?
Resistance often arises from NTRK kinase domain mutations (e.g., TRKA G595R). Methodological approaches include:
- Second-generation inhibitors : Co-administer LOXO-195 (a pan-TRK inhibitor) to overcome solvent-front mutations .
- Combinatorial screens : Test LOXO-101 with MEK or PI3K inhibitors to target parallel survival pathways .
- Structural studies : Use cryo-EM or molecular dynamics simulations to map resistance mutations and guide drug redesign .
Q. What methodologies are recommended for assessing this compound biodistribution and target engagement in preclinical models?
- Radiotracer development : Synthesize ¹⁸F-labeled LOXO-101 analogs for PET imaging to quantify drug penetration in tumors and off-target tissues (e.g., brain) .
- Pharmacodynamic markers : Measure phosphorylated TRK (pTRK) levels via immunohistochemistry or Western blot in serial biopsies .
- Cerebrospinal fluid (CSF) sampling : In pediatric models, correlate CSF drug levels with CNS tumor response to evaluate blood-brain barrier penetration .
Q. How should contradictory clinical response data (e.g., partial vs. no response) be analyzed in this compound studies?
- Patient stratification : Retrospectively analyze tumor genomics to identify co-mutations (e.g., TP53, KRAS) that modulate sensitivity .
- Pharmacogenomic modeling : Use machine learning to integrate pharmacokinetic (AUC, Cmax) and genomic data, prioritizing covariates like CYP3A4 polymorphisms .
- Trial design critique : Evaluate dose escalation protocols (e.g., 3+3 design limitations) and advocate for adaptive trials with biomarker-driven enrollment .
Methodological Frameworks
Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypothesis-driven research questions on this compound?
- PICO : Define Population (e.g., NTRK-fusion-positive sarcoma), Intervention (LOXO-101 ± immunotherapy), Comparison (standard chemotherapy), and Outcome (progression-free survival) .
- FINER : Ensure questions are Feasible (accessible patient cohorts), Interesting (mechanistic novelty), Novel (unaddressed resistance pathways), Ethical (preclinical-to-clinical translation), and Relevant (alignment with precision oncology trends) .
Q. How can researchers optimize data reproducibility in this compound studies?
- MIAME/GSP guidelines : Document raw RNA-seq data for NTRK fusion validation and deposit in public repositories (e.g., GEO, SRA) .
- Open-source tools : Use platforms like CellProfiler for automated image analysis of tumor sections, reducing observer bias .
- Replication studies : Collaborate with independent labs to validate key findings (e.g., resistance mechanisms) using harmonized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
